molecular formula C20H16N4O2S2 B2544725 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 336174-39-1

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Número de catálogo: B2544725
Número CAS: 336174-39-1
Peso molecular: 408.49
Clave InChI: ZKFRAPZALLWLEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This hybrid pharmacophore compound, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, is a synthetic molecule of significant interest in medicinal chemistry research. It is designed for investigating new therapeutic agents, with a core structure based on the 1,3,4-oxadiazole scaffold, a heterocycle known for its diverse biological potential . The molecule integrates a 1,3,4-thiazole acetamide moiety, a structure recognized for its pronounced pharmacological activities, including antibacterial and anticancer effects . The strategic combination of these systems is intended to enhance the molecule's ability to interact with biological targets. Research on closely related structural analogues has demonstrated measurable activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, specific derivatives within this chemical family have shown promising antibacterial properties, with efficacy linked to distinct substituents on the acetamide component . This makes the compound a valuable chemical tool for probing structure-activity relationships (SAR) in the development of novel enzyme inhibitors and antimicrobial agents. Its design leverages the known pharmacophoric features of electron-donor groups and hydrophobic domains, which are critical for binding to neurological targets .

Propiedades

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-17(22-19-21-16(12-27-19)15-9-5-2-6-10-15)13-28-20-24-23-18(26-20)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFRAPZALLWLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a derivative of oxadiazole and thiazole, which has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 339.41 g/mol
  • CAS Number : 130781-77-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Lung Cancer Cells :
    • A study synthesized several oxadiazole derivatives and tested them on the A549 human lung cancer cell line. The compound exhibited an IC50 value of less than 0.14 μM, indicating potent cytotoxic activity .
    • Selectivity indices were also reported, demonstrating that these compounds could selectively target cancer cells while sparing normal cells.
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects involves apoptosis induction and cell cycle arrest. Flow cytometry analysis showed increased sub-G1 populations in treated cells, indicative of apoptosis .
    • Additionally, compounds were found to inhibit MMP-9 enzyme activity, which is crucial for cancer metastasis .
  • Thiazole Derivatives :
    • Thiazole moieties have been linked to enhanced anticancer activity. A study indicated that thiazole-containing compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that the incorporation of thiazole into the structure may enhance biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Key findings from SAR studies include:

  • The presence of electron-donating groups on the phenyl rings significantly enhances cytotoxicity.
  • Substituents at specific positions on the thiazole ring can modulate activity against different cancer types .

Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityIC50 < 0.14 μM against A549 cells
Apoptosis InductionIncreased sub-G1 population in treated cells
MMP-9 InhibitionSignificant reduction in enzyme activity
Structure ActivityEnhanced activity with specific substitutions

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that certain derivatives possess significant antibacterial activity, which could be attributed to the presence of the oxadiazole moiety that enhances membrane permeability and disrupts cellular functions .

Anticancer Potential

The anticancer activity of this compound has been investigated through various studies. For instance, derivatives have shown effectiveness against multiple cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways . Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, making them potential candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes, including acetylcholinesterase and lipoxygenase. These enzymes are crucial in several physiological processes and are often targets for therapeutic intervention in neurodegenerative diseases and inflammatory conditions . Studies have shown that some derivatives exhibit significant inhibitory effects, suggesting their utility in drug development for these conditions.

Organic Synthesis

The unique structural features of the compound allow it to serve as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules in pharmaceutical chemistry . The presence of sulfur and nitrogen atoms enhances its reactivity with electrophiles, facilitating the development of novel compounds with tailored properties.

Photophysical Properties

Research into the photophysical properties of oxadiazole derivatives indicates potential applications in optoelectronic devices. The compound's ability to absorb light at specific wavelengths can be exploited in developing sensors or light-emitting diodes (LEDs) .

Case Study 1: Anticancer Screening

In a study evaluating a series of thiazole and oxadiazole derivatives, researchers synthesized multiple compounds based on the structure of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The results showed that certain compounds exhibited over 70% growth inhibition against MCF7 cells when tested using the Sulforhodamine B assay. Molecular docking simulations revealed strong binding affinities with key proteins involved in cancer cell proliferation .

Case Study 2: Enzyme Inhibition Analysis

A derivative of the compound was tested for its inhibitory effects on acetylcholinesterase and lipoxygenase enzymes. The results indicated that it significantly reduced enzyme activity compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and asthma .

Análisis De Reacciones Químicas

Phase I: Oxadiazole-Thiol Formation

Starting Material : Benzoic acid derivatives (e.g., 2-phenylacetic acid).
Key Steps :

  • Fischer Esterification : Conversion of benzoic acid to ethyl esters (e.g., ethyl-2-phenylacetate) under acidic conditions .

  • Hydrazide Formation : Reaction with hydrazine hydrate to yield 2-phenylacetohydrazide .

  • Cyclization : Treatment with carbon disulfide (CS₂) in alcoholic base (KOH/EtOH) to form 5-benzyl-1,3,4-oxadiazole-2-thiol .

Phase II: Electrophile Preparation

Objective : Synthesis of N-substituted bromoacetamides.
Procedure :

  • Reaction of bromoacetyl bromide with arylated/arenylated amines (e.g., 4-methyl-1,3-thiazol-2-amine) in aqueous alkaline medium .

  • Example: 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide is generated via nucleophilic substitution .

Phase III: Coupling Reaction

Mechanism :

  • The oxadiazole-thiol (nucleophile) reacts with bromoacetamide (electrophile) in DMF solvent.

  • Base : Lithium hydride (LiH) or sodium hydride (NaH) facilitates deprotonation and coupling .

  • Conditions : Stirring at room temperature for 4–6 hours .

Analytical Characterization

Methods Used :

Technique Purpose Key Observations
¹H-NMR Structural elucidationConfirm acetamide protons (~δ 7.8–8.2 ppm) and aromatic regions .
EI-MS Molecular weight verificationMolecular ion peak at m/z 332 .
IR Functional group identificationAmide I band (~1650 cm⁻¹) and C=S stretch (~750 cm⁻¹) .

Reaction Conditions and Considerations

  • Solvents : DMF (polar aprotic) for coupling reactions .

  • Catalysts : LiH or NaH for deprotonation .

  • Temperature : Reflux conditions (e.g., ethanol/KOH) for cyclization steps .

Substitution Pattern Variations

Aralkyl/aryl Groups on Oxadiazole :

Compound Substitution Example Structure
8a Phenyl5-phenyl-1,3,4-oxadiazole
8b 4-Methylphenyl5-(4-methylphenyl)-1,3,4-oxadiazole
8q Heteroaryl (e.g., pyridyl)5-(pyrid-3-yl)-1,3,4-oxadiazole

Key Research Findings

  • Antimicrobial Activity : Derivatives like 6h showed significant activity against microbial strains, with minimum inhibitory concentrations (MICs) comparable to reference standards .

  • Enzyme Inhibition : Some analogs demonstrated moderate acetylcholinesterase (AChE) inhibition, suggesting potential therapeutic applications .

  • Cytotoxicity : Brine shrimp lethality assays revealed low cytotoxicity, supporting further biological evaluations .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s analogs vary primarily in substituents on the oxadiazole and thiazole rings, influencing physicochemical properties and bioactivity. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Oxadiazole Substituent Thiazole Substituent Molecular Formula Melting Point (°C) Reference
Target Compound 5-Benzyl 4-Phenyl C₂₁H₁₇N₃O₂S₂ Not reported
3-[(5-Phenyl-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-thiazol-2-yl)propanamide (8e) Phenyl 5-Methyl C₁₅H₁₄N₄O₂S₂ 117–118
2-[(5-(3-Nitrophenyl)-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-thiazol-2-yl)propanamide (8h) 3-Nitrophenyl 5-Methyl C₁₅H₁₃N₅O₄S₂ 158–159
Compound 129 () 5-Benzyl 3-(Trifluoromethyl)phenyl C₁₈H₁₄F₃N₃O₂S Not reported

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in 8h) increase melting points, likely due to enhanced intermolecular interactions .
Enzyme Inhibition
  • Compound 129 (): Exhibits potent ALP inhibition (IC₅₀ = 0.420 ± 0.012 µM) with a binding energy of −7.90 kcal/mol, outperforming the standard (IC₅₀ = 2.80 µM). Molecular docking studies confirm strong interactions with ALP’s active site .
  • Target Compound’s Analogs (): Derivatives with thiazole-oxadiazole hybrids show cholinesterase and α-glucosidase inhibition, though specific IC₅₀ values are unreported. Docking studies suggest similar binding modes due to shared pharmacophores .
Antimicrobial Activity
  • 4-Acetamidophenyl Derivative (): Effective against S. aureus, highlighting the role of polar substituents in disrupting bacterial membranes .
  • Benzofuran-Oxadiazole Hybrids (): Compounds like 2a and 2b show antimicrobial activity, suggesting that replacing benzyl with benzofuran may broaden spectrum efficacy .
Anticancer Potential
  • Compound 129 (): Demonstrates anticancer activity, though mechanisms are unspecified. The trifluoromethyl group may contribute to cytotoxicity via metabolic interference .

Métodos De Preparación

Esterification of Phenylacetic Acid

Phenylacetic acid undergoes Fischer esterification to form ethyl phenylacetate. Reacting phenylacetic acid with ethanol in the presence of concentrated sulfuric acid under reflux yields the ester:
$$
\text{Phenylacetic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl phenylacetate}
$$
Conditions : Reflux for 4–6 hours at 80–90°C.

Hydrazide Formation

The ester is treated with hydrazine hydrate in ethanol to produce phenylacetohydrazide:
$$
\text{Ethyl phenylacetate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}, \Delta} \text{Phenylacetohydrazide}
$$
Conditions : Reflux for 3–4 hours.

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide (CS$$2$$) in an alkaline medium (e.g., KOH/EtOH) to form 5-benzyl-1,3,4-oxadiazole-2-thiol :
$$
\text{Phenylacetohydrazide} + \text{CS}
2 \xrightarrow{\text{KOH, EtOH}, \Delta} \text{5-Benzyl-1,3,4-oxadiazole-2-thiol}
$$
Conditions : Reflux for 5–6 hours, followed by acidification with HCl to precipitate the product.

Phase II: Synthesis of 2-Bromo-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide

The acetamide component is prepared via electrophilic substitution.

Preparation of 4-Phenyl-1,3-Thiazol-2-Amine

4-Phenyl-1,3-thiazol-2-amine is synthesized by condensing α-bromoacetophenone with thiourea in ethanol:
$$
\alpha\text{-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH}, \Delta} \text{4-Phenyl-1,3-thiazol-2-amine}
$$
Conditions : Reflux for 2–3 hours.

Bromoacetylation

The amine reacts with bromoacetyl bromide in an alkaline aqueous medium (e.g., Na$$2$$CO$$3$$) to yield 2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide :
$$
\text{4-Phenyl-1,3-thiazol-2-amine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Na}2\text{CO}3, \text{H}2\text{O}} \text{2-Bromoacetamide derivative}
$$
Conditions : Stirring at 0–5°C for 1–2 hours, followed by filtration and recrystallization from ethanol.

Phase III: Coupling of Oxadiazole-Thiol and Bromoacetamide

The final step involves a nucleophilic substitution reaction between the thiol and bromoacetamide.

Reaction Conditions

The oxadiazole-thiol and bromoacetamide are stirred in N,N-dimethylformamide (DMF) using sodium hydride (NaH) or lithium hydride (LiH) as a base:
$$
\text{5-Benzyl-1,3,4-oxadiazole-2-thiol} + \text{2-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide} \xrightarrow{\text{DMF, NaH}} \text{Target Compound}
$$
Conditions :

  • Molar ratio: 1:1.
  • Temperature: Room temperature to 60°C.
  • Duration: 4–6 hours.

Workup and Purification

The product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and recrystallized from ethanol or acetonitrile.

Spectral Characterization and Validation

Synthesized compounds are validated using:

  • IR Spectroscopy : Confirmation of C=O (1640–1670 cm$$^{-1}$$), C=N (1580–1620 cm$$^{-1}$$), and S-H (2550–2600 cm$$^{-1}$$) bonds.
  • $$^1$$H-NMR : Peaks for benzyl protons (δ 3.95–4.20 ppm), acetamide NH (δ 10.20–12.50 ppm), and aromatic protons (δ 7.20–8.00 ppm).
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 408.5 for C$${20}$$H$${16}$$N$$4$$O$$2$$S$$_2$$).

Optimization and Alternative Approaches

Solvent and Base Variations

  • Solvents : DMF, dimethyl sulfoxide (DMSO), or acetone.
  • Bases : Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N) in place of NaH.

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to reduce reaction times (e.g., 30 minutes vs. 6 hours).

Challenges and Troubleshooting

  • Low Yields in Cyclization : Excess CS$$_2$$ and extended reflux periods improve oxadiazole-thiol yields.
  • Byproduct Formation : Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.

Q & A

Basic: What are the standard synthetic protocols for synthesizing 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Prepare the thiazole core (e.g., 4-phenyl-1,3-thiazol-2-amine) via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: React the thiazole amine with chloroacetyl chloride in a polar aprotic solvent (e.g., dioxane) using triethylamine as a base to form 2-chloro-N-(4-phenylthiazol-2-yl)acetamide .
  • Step 3: Synthesize the 5-benzyl-1,3,4-oxadiazole-2-thiol nucleophile by cyclizing acylhydrazides with carbon disulfide under basic conditions.
  • Step 4: Couple the thiol-containing oxadiazole with the chloroacetamide intermediate via nucleophilic substitution in solvents like DMF or THF, often under ultrasonication to enhance reaction efficiency .

Optimization Tip: Use statistical experimental design (e.g., factorial analysis) to minimize trial-and-error and identify critical parameters (e.g., solvent polarity, temperature) for yield improvement .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H absence post-coupling).
  • NMR (¹H/¹³C): Assign protons and carbons in the thiazole (δ 6.8–7.5 ppm for aromatic H) and oxadiazole (δ 8.1–8.3 ppm for benzyl protons) moieties .
  • Mass Spectrometry (EI-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the bi-heterocyclic skeleton.
  • Elemental Analysis: Ensure purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can computational methods predict this compound’s biological activity and binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., alkaline phosphatase, PDB: 1EW2). Prioritize binding poses with low RMSD values and favorable ΔG (e.g., −7.90 kcal/mol for similar oxadiazole derivatives) .
  • MD Simulations: Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bond retention, root-mean-square fluctuation <2 Å) .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with IC₅₀ values to predict activity cliffs .

Case Study: A derivative with a trifluoromethyl group showed 6.6-fold lower IC₅₀ (0.42 µM) than the standard (2.80 µM) against ALP due to enhanced hydrophobic interactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes. For example, if Km increases with unchanged Vmax, the compound is a competitive inhibitor .
  • Assay Standardization: Control variables like enzyme source (human vs. recombinant), substrate concentration, and buffer pH.
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., replacing benzyl with pyridyl groups) to identify trends in substituent-driven activity .

Example: Discrepancies in acetylcholinesterase inhibition (e.g., IC₅₀ 17.25 µM vs. 56.23 µM for related compounds) may arise from differences in thiazole substituents .

Advanced: What strategies optimize the compound’s selectivity across multiple enzyme targets?

Methodological Answer:

  • Pharmacophore Modeling: Identify key features (e.g., hydrogen bond acceptors in oxadiazole) using tools like Schrödinger’s Phase. Prioritize fragments with >3 feature matches to target enzymes (e.g., AChE vs. BChE) .
  • Selectivity Screening: Use panel assays (e.g., 10+ enzymes) to quantify off-target effects. A derivative with a 4-methylthiazole moiety showed 3.2-fold selectivity for α-glucosidase over urease .
  • Proteomics Profiling: Apply thermal shift assays to monitor protein stability changes upon ligand binding, identifying unintended targets .

Basic: How is the compound’s stability assessed under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td >200°C indicates suitability for high-temperature reactions).
  • pH Stability Tests: Incubate the compound in buffers (pH 2–12) for 24h, then analyze via HPLC for degradation products (e.g., hydrolyzed acetamide).
  • Light/Oxidation Stability: Expose to UV light (254 nm) or H₂O₂, monitoring changes by TLC or NMR .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., -SO₂NH₂) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing solubility .
  • Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., oxadiazole ring oxidation). Methylation at C-5 of the thiazole improved microsomal half-life from 15 to 45 minutes .
  • Prodrug Strategies: Mask thiol groups with acetyl protection to enhance oral bioavailability, followed by esterase-mediated activation .

Advanced: What integrated computational-experimental approaches accelerate reaction design?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) to predict transition states and intermediates for novel coupling reactions .
  • Machine Learning: Train models on existing reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., 72% predicted yield using DMF at 80°C) .
  • High-Throughput Screening: Use robotic platforms to test 100+ conditions (e.g., catalysts, solvents) in parallel, validated by LC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.